molecular formula C16H16BrNO3S B2861486 N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide CAS No. 919843-93-9

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2861486
M. Wt: 382.27
InChI Key: XZEOFLXWRVVMFW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in reactions, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques used might include melting point determination, IR spectroscopy, and UV/Vis spectroscopy.


Scientific Research Applications

Antipathogenic Activity

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide derivatives demonstrate potential as antimicrobial agents with antibiofilm properties. A study by Limban et al. (2011) synthesized acylthioureas related to this compound, showing significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for biofilm growth. This suggests potential applications in developing new antimicrobial strategies (Limban et al., 2011).

Material Science and Copolymerization

The compound's derivatives have been studied in the field of material science. For instance, Bezděk and Hrabák (1979) investigated N-(Monohalogenphenyl) maleimides, including bromide variants, for their copolymerization with styrene and butadiene. This research offers insights into the compound's utility in developing new materials with specific properties (Bezděk & Hrabák, 1979).

Cancer Research

Zhou et al. (2008) explored derivatives of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide in cancer research. They discovered compounds with selective inhibition of histone deacetylases (HDACs), showing promise in cancer cell proliferation inhibition and apoptosis induction. This indicates the compound's potential role in developing new anticancer therapies (Zhou et al., 2008).

X-ray Structure Characterization

Saeed et al. (2010) focused on the crystal structure characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. They provided detailed insights into the compound's molecular structure through X-ray diffraction, suggesting implications for its structural applications in various fields (Saeed et al., 2010).

Melanoma Imaging

Research by Eisenhut et al. (2000) explored radioiodinated N-(dialkylaminoalkyl)benzamides, related to N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide, for melanoma imaging. They discovered high uptake in melanoma cells, suggesting potential use in diagnostic imaging and possibly radionuclide therapy (Eisenhut et al., 2000).

Safety And Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties and reactivity.


I hope this general guide is helpful. For a specific compound like “N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide”, you would need to consult scientific literature or databases that might contain information on it. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to researchers who specialize in the type of chemistry relevant to this compound. They might be able to provide more specific information or suggest relevant resources.


properties

IUPAC Name

N-(4-bromophenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-11(2)22(20,21)15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEOFLXWRVVMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide

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